molecular formula C14H20O2 B595721 2-(3-Tert-butylphenyl)-2-methylpropanoic acid CAS No. 1313712-10-5

2-(3-Tert-butylphenyl)-2-methylpropanoic acid

Cat. No.: B595721
CAS No.: 1313712-10-5
M. Wt: 220.312
InChI Key: UIEUGESJSVWLTM-UHFFFAOYSA-N
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Description

2-(3-Tert-butylphenyl)-2-methylpropanoic acid is a high-purity aromatic carboxylic acid intended for research and development purposes. This compound is part of a class of chemicals structurally related to substituted phenylpropanoic acids, which are of significant interest in metabolic and toxicological studies . Researchers investigating the fate of aromatic chemicals in biological systems may find this compound relevant. Scientific literature on similar ortho- and meta-substituted tert-butylphenyl compounds suggests that such molecules are studied to understand structure-activity relationships, particularly regarding their metabolic pathways and the potential formation of bioactive intermediates like benzoyl-CoA conjugates . The presence of both the tert-butyl and methyl groups on the propanoic acid chain creates a specific steric and electronic profile, making it a valuable candidate for research in areas such as metabolic fingerprinting, the development of analytical methods (including HPLC-UV and LC-MS), and the synthesis of more complex chemical entities . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

2-(3-tert-butylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)10-7-6-8-11(9-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEUGESJSVWLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679957
Record name 2-(3-tert-Butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-10-5
Record name 2-(3-tert-Butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Benzene Derivatives via Friedel-Crafts Reaction

A foundational method involves Friedel-Crafts alkylation of toluene derivatives with tert-butyl chloride in the presence of Lewis acids such as AlCl3_3. This route produces 3-tert-butyltoluene, which is subsequently oxidized to the corresponding benzoic acid. Carboxylation at the methyl group is achieved through radical-initiated bromination followed by nucleophilic substitution with cyanide and hydrolysis.

Key Steps :

  • Tert-Butylation :
    Toluene + (CH3)3CClAlCl33-tert-butyltoluene\text{Toluene + (CH}_3\text{)}_3\text{CCl} \xrightarrow{\text{AlCl}_3} 3\text{-tert-butyltoluene}
    Yields up to 78% are reported when using dichloromethane as the solvent.

  • Oxidation and Functionalization :
    Bromination with N-bromosuccinimide (NBS) introduces a bromine atom at the methyl position, which is displaced by a cyano group using KCN. Acidic hydrolysis then converts the nitrile to the carboxylic acid.

Challenges :

  • Competitive meta-substitution reduces para-isomer purity to ~65% without electrochemical optimization.

  • Over-oxidation during carboxylation necessitates careful temperature control (<50°C).

Coupling Reactions Using Magnesium Alkoxide Catalysts

A patent by WO2019211868A1 discloses a high-yielding coupling strategy between 3-(tert-butoxy)-3-oxopropanoic acid and 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid. The reaction employs magnesium methoxide as a catalyst and cesium carbonate as a base in dimethoxyethane (DME), achieving 83% yield.

Reaction Conditions :

  • Catalyst : Magnesium methoxide (10 mol%)

  • Base : Cesium carbonate (2.5 equiv)

  • Solvent : 1,2-Dimethoxyethane at 85–90°C

  • Time : 5–6 hours

Mechanistic Insight :
The magnesium alkoxide facilitates deprotonation of the carboxylic acid, forming a nucleophilic enolate that attacks the electrophilic iodophenyl intermediate. This method minimizes side products, as evidenced by NMR purity >95%.

Table 1 : Optimization of Coupling Reaction Parameters

ParameterOptimal ValueYield (%)Purity (%)
Catalyst Loading10 mol%8395
Temperature85°C8093
SolventDME8395
BaseCs2_2CO3_38395

Acid-Catalyzed Condensation with 2-(Aminooxy)-2-Methylpropanoic Acid

A procedure from the Royal Society of Chemistry involves condensing ketones with 2-(aminooxy)-2-methylpropanoic acid hydrochloride in ethanol under reflux. Sodium acetate acts as a mild base, promoting imine formation followed by hydrolysis to the carboxylic acid.

Procedure :

  • Reagents :

    • 2-(Aminooxy)-2-methylpropanoic acid hydrochloride (1.2 equiv)

    • Sodium acetate (2.4 equiv)

    • Ethanol (0.2 M)

  • Steps :

    • Reflux for 4–6 hours.

    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 83% for analogous structures, with single-isomer products confirmed by 1H^1H NMR.

Reaction Optimization and Conditioning

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates in coupling methods but require stringent drying to prevent hydrolysis. Conversely, ethanol in condensation routes offers cost efficiency but limits scalability due to low boiling points.

Table 2 : Solvent Performance Comparison

SolventDielectric ConstantBoiling Point (°C)Yield (%)
DME7.28583
Ethanol24.37883
DMF36.715381

Role of Conducting Salts in Electrochemical Methods

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies batches to >99% purity.

Spectroscopic Confirmation

  • 1H^1H NMR (DMSO-d6_6) : δ 12.61 (br s, COOH), 7.4–7.6 (m, aromatic H), 1.4 (s, tert-butyl).

  • HRMS : m/z 220.31 [M+H]+^+.

Industrial Applications and Scalability

The magnesium alkoxide-mediated coupling is preferred for kilogram-scale synthesis due to its robustness and compatibility with continuous flow reactors. Recent advances in electrochemical methods promise greener alternatives by reducing halogenated solvent use .

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(3-Tert-butylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and use in drug development.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes critical differences between 2-(3-tert-butylphenyl)-2-methylpropanoic acid and its analogs:

Compound Name Substituents Key Properties Applications/Reactivity References
2-(4-t-Butyl-2-nitrosophenyl)-2-methylpropanoic acid Nitroso group at 2-position of phenyl ring Undergoes anomalous 1,6-addition with radicals due to steric hindrance Radical trapping studies; unique reaction pathways
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid Bromo and ethyl groups at 3- and 4-positions of phenyl ring Characterized via X-ray crystallography (R factor = 0.065) Structural analysis; potential halogen-directed reactivity
Bezafibrate 4-Chlorobenzoylaminoethylphenoxy group Hypolipidemic agent (lowers triglycerides by 43%, cholesterol by 20–25%) Clinical use in lipid management; enhanced activity compared to older fibrates
Ciprofibrate Degradation Product (13) 4-(2-Carboxyethyl)phenoxy group Forms under neutral/basic conditions (pH 7–9) Stability studies; insights into metabolic pathways
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Boc-protected amino group at 3-position MW = 203.24; used in peptide synthesis Building block for chiral molecules; stereochemical applications
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid Boc-amino and phenyl groups; R-configuration MDL Number: MFCD11052912; PubChem CID: 7176385 Peptide synthesis; enantioselective drug design
2-(2-Cyanoethylamino)-2-Methylpropanoic Acid Cyanoethylamino group C7H12N2O2; biochemical reagent Intermediate in organic synthesis; potential for functionalization

Reaction Pathways and Stability

  • Radical Addition Behavior: The tert-butyl group in 2-(4-t-butyl-2-nitrosophenyl)-2-methylpropanoic acid diverts radical addition from typical N/O sites to a 1,6-adduct due to steric effects . This contrasts with less hindered analogs like 1,4-di-t-butyl-2-nitrosobenzene, which form N,O-adducts.
  • Degradation Profiles : Ciprofibrate analogs degrade under basic conditions to form carboxylated products (e.g., compound 13 in ), highlighting the influence of substituents on stability .

Biological Activity

2-(3-Tert-butylphenyl)-2-methylpropanoic acid, also known as 3-(3-tert-butylphenyl)-2-methylpropanoic acid , is a chemical compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-(3-tert-butylphenyl)-2-methylpropanoic acid
  • Molecular Formula : C14H20O2
  • CAS Number : 1313712-10-5

The biological activity of this compound is attributed to its interaction with various biochemical pathways. It has been shown to influence:

  • Cell Signaling Pathways : The compound may modulate pathways involved in inflammation and cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially reducing oxidative stress in cells.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in treated cell lines, suggesting its potential use in managing inflammatory diseases.

Antioxidant Properties

The compound has been evaluated for its ability to scavenge free radicals. In assays measuring oxidative stress, it showed significant activity, indicating its role as a potential therapeutic agent against oxidative damage.

Case Studies and Research Findings

  • In vitro Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of certain cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5065
    10040
  • Animal Models : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain behavior compared to control groups. This suggests its potential for therapeutic applications in conditions like arthritis.
  • Toxicological Assessment : Toxicity studies conducted on rodents indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with similar compounds:

Compound NameMolecular FormulaBiological Activity
3-(4-tert-butylphenyl)-2-methylpropanoic acidC14H20O2Anti-inflammatory, Antioxidant
3-(3-tert-butylphenyl)-2-methylbutanoic acidC14H22O2Moderate cytotoxicity

Q & A

Q. What are the key structural features of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid that influence its chemical reactivity and potential as a synthetic intermediate?

The compound’s reactivity is governed by three structural elements: (1) the tert-butyl group at the 3-position of the phenyl ring, which introduces steric hindrance, directing electrophilic substitutions to less hindered positions; (2) the branched 2-methylpropanoic acid moiety , which enhances stability via hyperconjugation and influences hydrogen-bonding interactions; and (3) the carboxylic acid group , enabling salt formation or esterification for derivatization. These features collectively enhance its utility in multi-step syntheses, particularly in protecting-group strategies for complex molecules .

Q. What standard synthetic routes are employed for the preparation of this compound, and how do reaction conditions affect yield and purity?

Common methods include:

  • Friedel-Crafts alkylation : Reacting 3-tert-butyltoluene with methyl acrylate under Lewis acid catalysis (e.g., AlCl₃), followed by hydrolysis to the carboxylic acid.
  • Ester hydrolysis : Starting from pre-formed esters (e.g., methyl 2-(3-tert-butylphenyl)-2-methylpropanoate) using NaOH/EtOH. Yield optimization requires careful control of catalyst loading (excess AlCl₃ can cause over-alkylation) and temperature (hydrolysis at 60–80°C minimizes side reactions). Purity is improved via recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound during synthesis?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers.
  • Circular Dichroism (CD) Spectroscopy to confirm absolute configuration.
  • Single-crystal X-ray diffraction for definitive structural assignment, particularly when unexpected diastereomers form due to steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) observed for derivatives of this compound?

Contradictions often arise from dynamic rotational isomerism or solvent-dependent conformational changes . Strategies include:

  • Variable-temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns.
  • Isotopic labeling : Deuterating the tert-butyl group reduces signal overlap in 1^1H NMR.
  • DFT calculations : Modeling predicted chemical shifts to match experimental data .

Q. What computational strategies are recommended to predict the binding modes of this compound with cyclooxygenase (COX) isoforms?

  • Molecular docking (AutoDock Vina, Glide) : Screen against COX-1/2 active sites, prioritizing poses where the tert-butyl group occupies hydrophobic pockets.
  • Molecular Dynamics (MD) simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the carboxylic acid and Arg120/His90 residues.
  • QM/MM hybrid methods : Refine electronic interactions at the binding interface, particularly charge transfer effects .

Q. How does the tert-butyl substituent’s position on the phenyl ring affect the compound’s pharmacokinetic properties, and what experimental approaches validate these effects?

The 3-tert-butyl substitution enhances lipophilicity (measured via logP assays) compared to 2- or 4-position isomers, improving membrane permeability (tested using Caco-2 cell monolayers). However, this also increases metabolic stability challenges:

  • In vitro microsomal assays : Compare hepatic clearance rates across isomers.
  • Plasma protein binding (PPB) studies : Use equilibrium dialysis to quantify albumin affinity, which correlates with bioavailability .

Methodological Notes

  • Stereochemical Purity : Employ orthogonal protection-deprotection strategies (e.g., tert-butoxycarbonyl (Boc) for amines) to avoid racemization during derivatization .
  • Data Reproducibility : Standardize solvent systems (e.g., THF/water ratios) for crystallization to ensure consistent polymorph formation .

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